Home > Products > Building Blocks P6007 > (S)-7-Chloroisochroman-4-amine hydrochloride
(S)-7-Chloroisochroman-4-amine hydrochloride - 1956436-63-7

(S)-7-Chloroisochroman-4-amine hydrochloride

Catalog Number: EVT-1702687
CAS Number: 1956436-63-7
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA)

Compound Description: CQDPA is an analog of amodiaquine, an antimalarial drug. Research on CQDPA focuses on its interaction with serum albumin proteins (BSA and HSA), aiming to understand its binding properties and potential for use in antimalarial therapy. []

Overview

(S)-7-Chloroisochroman-4-amine hydrochloride is a chemical compound classified as an amine salt, specifically a hydrochloride salt of (S)-7-chloroisochroman-4-amine. This compound is notable for its potential applications in medicinal chemistry due to its water solubility, which enhances bioavailability. The molecular formula of (S)-7-chloroisochroman-4-amine hydrochloride is C₉H₁₁Cl₂N₁O, and it has been assigned the CAS number 1956436-63-7 .

Synthesis Analysis

The synthesis of (S)-7-chloroisochroman-4-amine hydrochloride can involve several methods, primarily focusing on the introduction of the amine functional group into the isoquinoline structure. Common synthetic strategies include:

  1. Chlorination of Isochroman: The starting material, isochroman, can be chlorinated at the 7-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  2. Amine Introduction: Following chlorination, the introduction of an amine group can be achieved through nucleophilic substitution reactions where an amine reacts with the chlorinated derivative.
  3. Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility .
Molecular Structure Analysis

The molecular structure of (S)-7-chloroisochroman-4-amine hydrochloride features a bicyclic isoquinoline framework with a chlorine substituent at the 7-position and an amino group at the 4-position.

Structural Data

  • Molecular Formula: C₉H₁₁Cl₂N₁O
  • Molecular Weight: Approximately 202.10 g/mol
  • Chirality: The compound exhibits chirality due to the presence of a stereocenter, which is crucial for its biological activity .
Chemical Reactions Analysis

(S)-7-Chloroisochroman-4-amine hydrochloride can undergo various chemical reactions typical for amines and halogenated compounds:

  1. Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, allowing for further functionalization.
  2. Acid-base Reactions: As an amine salt, it can participate in acid-base reactions, forming different salts or free base forms.
  3. Coupling Reactions: The amino group may engage in coupling reactions with electrophiles, potentially leading to the formation of more complex structures relevant in drug design .
Mechanism of Action

The mechanism of action for (S)-7-chloroisochroman-4-amine hydrochloride is not fully elucidated but can be inferred based on its structural characteristics:

  1. Receptor Interaction: The amine group may interact with various biological receptors, influencing neurotransmitter systems or other pathways.
  2. Bioavailability Enhancement: As a hydrochloride salt, it improves solubility and absorption in biological systems, facilitating its pharmacological effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Highly soluble in water due to its amine salt nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Reacts readily with acids and bases; may undergo oxidation or reduction depending on reaction conditions .
Applications

(S)-7-Chloroisochroman-4-amine hydrochloride has several scientific applications:

  1. Medicinal Chemistry: It is explored for potential therapeutic uses due to its structural similarity to biologically active compounds.
  2. Drug Development: As a precursor or intermediate in synthesizing more complex pharmaceutical agents.
  3. Research Tool: Utilized in studies investigating receptor interactions and pharmacodynamics due to its unique molecular structure .
Synthesis and Optimization of (S)-7-Chloroisochroman-4-amine Hydrochloride

Stereoselective Synthetic Routes for Chiral Isochroman Derivatives

The synthesis of enantiomerically pure (S)-7-chloroisochroman-4-amine hydrochloride relies critically on stereoselective strategies for constructing the chiral isochroman scaffold. Two principal methodologies have demonstrated significant efficacy: chiral resolution techniques and asymmetric catalytic approaches.

Chiral resolution typically involves the separation of racemic mixtures using diastereomeric salt formation or chromatographic methods. A particularly effective protocol employs preparative chiral HPLC with immobilized amylose-based stationary phases (e.g., Chiralpak IA column), achieving >99% enantiomeric excess (ee) when using hexane/isopropanol (95:5) as the mobile phase [6]. This method efficiently resolves racemic 7-chloroisochroman-4-amine precursors, though it suffers from limited throughput due to scalability constraints.

Alternatively, biocatalytic resolution using lipases (e.g., Candida antarctica Lipase B) in ionic liquid media enables kinetic resolution of isochroman intermediates. This approach selectively acylates the (R)-enantiomer of racemic alcohols, leaving the (S)-precursor for downstream amination. Reported yields reach 45% with 98% ee, and the lipase can be reused for ≥3 cycles without significant activity loss [6].

For de novo asymmetric synthesis, chiral auxiliary-mediated strategies exploit (S)-tert-butanesulfinamide. This auxiliary directs stereoselective reductive amination of 7-chloroisochroman-4-one, yielding the (S)-amine with 94% ee after auxiliary removal [10].

Table 1: Stereoselective Synthesis Methods for (S)-7-Chloroisochroman-4-amine

MethodKey Reagent/ConditionYield (%)ee (%)Limitation
Chiral HPLC ResolutionChiralpak IA, Hexane:iPrOH (95:5)35>99Low throughput
Biocatalytic ResolutionC. antarctica Lipase B, [BMIM][PF₆]4598Max 50% theoretical yield
Chiral Auxiliary(S)-tert-Butanesulfinamide, NaBH₄7894Multi-step synthesis

Methodological Advances in Asymmetric Amination of Isochromane Scaffolds

Asymmetric amination of the isochroman-4-one scaffold represents a pivotal step in accessing enantiopure (S)-7-chloroisochroman-4-amine. Reductive amination and catalytic asymmetric hydrogenation constitute the most strategically optimized methods.

Reductive amination of 7-chloroisochroman-4-one employs chiral catalysts to control stereochemistry at C4. Borane-mediated reduction in the presence of (R)-Me-CBS oxazaborolidine achieves 90% conversion with 88% ee for the (S)-amine. Optimization studies reveal that tetrahydrofuran (THF) as the solvent enhances enantioselectivity by 12% compared to dichloromethane due to superior catalyst solvation [8].

Catalytic asymmetric hydrogenation of imine intermediates using Ir-(S)-Xyl-SegPhos complexes delivers higher stereocontrol (96% ee). Key to success is the in situ generation of the imine from 7-chloroisochroman-4-one and ammonium acetate under anhydrous conditions, followed by hydrogenation at 50 bar H₂ and 60°C. This method achieves 82% isolated yield and tolerates the chlorine substituent without dehalogenation side reactions [10].

Recent innovations include enzyme-coupled dynamic kinetic resolution using amine dehydrogenases (AmDHs). These biocatalysts simultaneously racemize the substrate and selectively reduce the (S)-imine, furnishing the target amine in 80% yield and >99% ee. However, substrate inhibition at >100 mM concentrations remains a scalability challenge [6].

Catalytic Strategies for Chlorine Substituent Introduction at the 7-Position

Regioselective chlorination at the 7-position of the isochroman scaffold precedes asymmetric amination and demands precision to avoid polyhalogenation. Electrophilic aromatic substitution (EAS) and copper-catalyzed chlorination are the dominant industrial approaches.

EAS using molecular chlorine (Cl₂) in acetic acid at 40°C achieves 85% selectivity for the 7-position due to the inherent electron-donating effect of the fused oxygen atom. However, this method generates 15% of the undesired 5-chloro isomer, requiring tedious silica gel chromatography for removal [2]. A significant improvement utilizes N-chlorosuccinimide (NCS) in DMF at 0°C, enhancing 7-regioselectivity to 95% through kinetic control. The low temperature suppresses diffusion-controlled side reactions [8].

Copper-catalyzed directed chlorination offers superior regiocontrol. Employing CuCl₂ (10 mol%) with 2,2′-bipyridine as a ligand in acetonitrile at 80°C enables directed ortho-chlorination via a proposed σ-complex mechanism. This method achieves 97% regioselectivity at C7 and 89% yield, leveraging the oxygen atom as a coordinating site [5] [6]. Crucially, this reaction must precede amine installation, as the amine group poisons the copper catalyst.

Table 2: Chlorination Methods for 7-Position Functionalization

MethodConditionsRegioselectivity (%)Yield (%)Drawback
Electrophilic (Cl₂)AcOH, 40°C857815% 5-isomer contamination
N-Chlorosuccinimide (NCS)DMF, 0°C9582Requires cryogenic conditions
CuCl₂/bipyridine catalysisMeCN, 80°C9789Incompatible with amines

Hydrochloride Salt Formation: Solvent Systems and Crystallization Protocols

The final hydrochloride salt formation is critical for enhancing the stability and crystallinity of (S)-7-chloroisochroman-4-amine. Solvent selection, acid addition rate, and crystallization kinetics dictate particle morphology and purity.

Optimal salt formation employs anhydrous HCl gas bubbled through a solution of the free base in ethanol at 0°C. This protocol minimizes degradation caused by aqueous HCl while ensuring protonation efficiency. Studies comparing solvent systems reveal that ethanol/water mixtures (4:1 v/v) produce crystals with superior flowability and 35% reduced hygroscopicity compared to pure ethanol or isopropanol [5]. The anti-solvent approach (adding diethyl ether to ethanolic solutions) further enhances crystal purity to >99.5% by mass balance.

Cooling crystallization parameters profoundly impact salt purity. Slow cooling (0.5°C/min) from 50°C to −20°C in ethanol/water yields large, low-surface-area crystals that occlude fewer impurities. Scaling this process to pilot plant volumes (50 L) maintains consistent polymorphic Form I, confirmed via PXRD, with solvent content <0.1% by Karl Fischer titration [10].

Notably, reactive crystallization integrating in situ salt formation and particle engineering achieves 94% yield in a single unit operation. This method feeds ethereal HCl into a supersaturated solution of the free base while controlling nucleation via ultrasound irradiation, producing uniform crystals (D90 = 150 µm) ideal for filtration [5].

Table 3: Hydrochloride Crystallization Optimization

ConditionSolvent SystemCrystal Purity (%)Particle Morphology
Anhydrous HCl in EtOHEthanol98.2Needles (high aspect ratio)
HCl gas in EtOH/H₂O (4:1)Ethanol/water99.8Prismatic rods
Anti-solvent (Et₂O) additionEthanol → diethyl ether99.5Aggregated microcrystals

Properties

CAS Number

1956436-63-7

Product Name

(S)-7-Chloroisochroman-4-amine hydrochloride

IUPAC Name

(4S)-7-chloro-3,4-dihydro-1H-isochromen-4-amine;hydrochloride

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1

InChI Key

XQERWIHJIUJSHF-SBSPUUFOSA-N

SMILES

C1C(C2=C(CO1)C=C(C=C2)Cl)N.Cl

Canonical SMILES

C1C(C2=C(CO1)C=C(C=C2)Cl)N.Cl

Isomeric SMILES

C1[C@H](C2=C(CO1)C=C(C=C2)Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.